molecular formula C23H24ClFN4O3 B11930281 Moniro-1

Moniro-1

Cat. No.: B11930281
M. Wt: 458.9 g/mol
InChI Key: SKSWCLIWZYBHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Moniro-1 involves several steps, typically starting with the preparation of an ortho-phenoxyanilide derivative. The synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

Moniro-1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Moniro-1 exerts its effects by blocking T-type and N-type calcium channels. It binds to these channels and inhibits their activity, preventing calcium ions from entering the cells. This inhibition reduces neuronal excitability and neurotransmitter release, which is beneficial in conditions like pain and epilepsy . The molecular targets of this compound include hCav2.2, hCav3.1, hCav3.2, and hCav3.3 channels .

Comparison with Similar Compounds

Moniro-1 is unique due to its high potency and selectivity towards T-type and N-type calcium channels. Similar compounds include:

Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting specific calcium channels, making it a valuable tool in scientific research .

Properties

Molecular Formula

C23H24ClFN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H

InChI Key

SKSWCLIWZYBHCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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